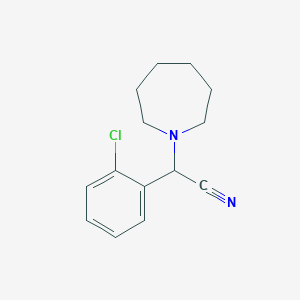
5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a derivative of isoxazolecarboxamide and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide in lab experiments is its ability to inhibit the activity of certain enzymes involved in the inflammatory response. This makes it a valuable tool for studying the mechanisms of inflammation and potential therapeutic targets. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound. Finally, the development of more efficient synthesis methods for this compound could lead to its wider application in scientific research.
Synthesemethoden
The synthesis of 5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide involves a multistep process that includes the reaction of various reagents. The synthesis starts with the reaction of 2-fluorobenzylamine with 2-furylacrolein to form an intermediate compound. This intermediate compound is then reacted with ethyl 4-bromo-2-(4-ethoxyphenyl)-3-oxobutanoate to form the final product.
Eigenschaften
Molekularformel |
C24H21FN2O4 |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
5-(4-ethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H21FN2O4/c1-2-29-19-11-9-17(10-12-19)23-14-22(26-31-23)24(28)27(16-20-7-5-13-30-20)15-18-6-3-4-8-21(18)25/h3-14H,2,15-16H2,1H3 |
InChI-Schlüssel |
RISULHXWYGCURM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3F)CC4=CC=CO4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3F)CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)
![Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241183.png)

![(5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B241185.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
![2-[(5Z)-5-[(3,5-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241189.png)
![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)
![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)

![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)